molecular formula C15H13BrN2O3 B11667796 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide

Cat. No.: B11667796
M. Wt: 349.18 g/mol
InChI Key: KWKHCHNCJOBPCB-RQZCQDPDSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide is a Schiff base compound derived from the condensation reaction of 5-bromo-2-hydroxybenzaldehyde and 2-methoxybenzohydrazide. Schiff bases are known for their wide range of biological activities and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-methoxybenzohydrazide in an appropriate solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions for several hours to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Studied for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the synthesis of other complex organic compounds

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s molecular targets include enzymes and receptors involved in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methoxy group enhances its reactivity and potential biological activities compared to other similar Schiff bases .

Properties

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C15H13BrN2O3/c1-21-14-5-3-2-4-12(14)15(20)18-17-9-10-8-11(16)6-7-13(10)19/h2-9,19H,1H3,(H,18,20)/b17-9+

InChI Key

KWKHCHNCJOBPCB-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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